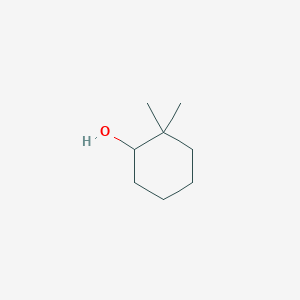

2,2-Dimethylcyclohexanol

Übersicht

Beschreibung

2,2-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a cyclohexane ring with two methyl groups attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethylcyclohexanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.

Biology: The compound is used in biochemical studies to understand the behavior of secondary alcohols in biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

Wirkmechanismus

- The primary target of 2,2-Dimethylcyclohexanol is likely to be enzymes involved in metabolic pathways. However, specific targets have not been extensively studied or reported in the literature .

- The alkyloxonium ion then reacts with an adjacent (beta) hydrogen atom, resulting in the elimination of water and the formation of a double bond. This process is known as dehydration .

Target of Action

Mode of Action

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of 2,2-Dimethylcyclohexanol is not fully understood. It is known that alcohols can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity. For example, alcohols can act as inhibitors or activators for certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 174.3±8.0 °C at 760 mmHg This suggests that it is stable under normal laboratory conditions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 2,2-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the Grignard reaction, where 2,2-dimethylcyclohexanone reacts with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can be oxidized to 2,2-dimethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to 2,2-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and Dess–Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: 2,2-Dimethylcyclohexanone.

Reduction: 2,2-Dimethylcyclohexane.

Substitution: 2,2-Dimethylcyclohexyl bromide or chloride.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol: Similar to 2,2-dimethylcyclohexanol but lacks the two methyl groups on the second carbon.

2-Methylcyclohexanol: Contains only one methyl group on the second carbon.

2,2-Dimethylcyclopentanol: Has a similar structure but with a five-membered ring instead of a six-membered ring.

Uniqueness: this compound is unique due to the presence of two methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound in synthetic organic chemistry and industrial applications .

Biologische Aktivität

2,2-Dimethylcyclohexanol (DMCH) is an organic compound classified as a secondary alcohol, characterized by its unique cyclohexane structure with two methyl groups attached to the second carbon and a hydroxyl group at the first carbon. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and industrial applications due to its potential biological activities and roles in synthetic pathways.

- Molecular Formula : C8H16O

- Molecular Weight : 144.21 g/mol

- Boiling Point : Approximately 174.3 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzymatic Interactions

- DMCH is known to interact with various enzymes involved in metabolic pathways. Although specific targets have not been extensively documented, it is hypothesized that it may act as an inhibitor or activator of certain enzyme systems. Alcohols generally exhibit the capacity to influence gene expression and enzyme activity, which could have downstream effects on cellular metabolism.

-

Pharmaceutical Synthesis

- DMCH serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable intermediate in drug development.

-

Biotransformation Potential

- Research indicates that DMCH can undergo biotransformation by certain fungi, leading to the production of metabolites with antimicrobial properties. For instance, Aspergillus niger can convert DMCH into bioactive compounds that exhibit moderate activity against bacterial and fungal strains. This highlights the potential for DMCH derivatives to be explored for therapeutic applications.

-

Toxicological Studies

- The toxicity profile of DMCH has been evaluated in various studies, indicating that while it exhibits some biological activity, its safety and potential adverse effects require further investigation. Understanding the toxicological implications is crucial for its application in pharmaceuticals and industrial uses.

Case Study 1: Enzymatic Activity

A study examining the interaction of DMCH with cytochrome P450 enzymes revealed that this compound could modulate enzymatic activity, potentially influencing drug metabolism pathways. The study highlighted how secondary alcohols like DMCH can affect the kinetics of enzyme-catalyzed reactions, suggesting implications for pharmacokinetics in drug design.

Case Study 2: Antimicrobial Properties

In an investigation into the biotransformation capabilities of fungi, researchers found that DMCH derivatives produced by Neurospora crassa exhibited significant antimicrobial activity against various pathogens. The metabolites generated from DMCH were tested against a range of bacterial strains, demonstrating promising results for future therapeutic applications.

Reaction Mechanisms

The biological activity of DMCH can also be understood through its chemical reactivity:

- Dehydration Reaction : Acid-catalyzed dehydration of DMCH leads to the formation of alkenes such as 1,2-dimethylcyclohexene. This reaction involves the protonation of the hydroxyl group followed by elimination to form a carbocation intermediate, which subsequently loses a proton to yield the alkene products .

- Oxidation Pathways : DMCH can be oxidized to form 2,2-dimethylcyclohexanone using oxidizing agents like chromic acid or potassium permanganate. This transformation is significant as it alters the compound's biological properties and enhances its reactivity in synthetic applications.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzymatic Interactions | Modulates enzyme activity affecting metabolism | |

| Pharmaceutical Synthesis | Precursor for bioactive compounds | |

| Biotransformation | Fungal conversion yielding antimicrobial metabolites | |

| Toxicological Studies | Evaluated for safety and potential toxicity |

Eigenschaften

IUPAC Name |

2,2-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBYZPFVXFPCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870858 | |

| Record name | 2,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-46-0 | |

| Record name | 2,2-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different dehydration products observed when stereoisomers of 4-tert-butyl-2,2-dimethylcyclohexanol react with phosphoric acid?

A1: Research indicates that the stereoisomers of 4-tert-butyl-2,2-dimethylcyclohexanol exhibit distinct stereospecific reactions with phosphoric acid, leading to different dehydration products []. This observation suggests that the stereochemistry of the starting material significantly influences the reaction pathway and product formation during dehydration. The study highlights the importance of stereochemical considerations in predicting the outcome of chemical reactions involving 2,2-dimethylcyclohexanol derivatives.

Q2: How does the oxidation of this compound with nitric acid compare to the oxidation of cyclohexanol in terms of dibasic acid formation?

A2: Studies examining the oxidation of various cyclohexanol derivatives, including this compound, with nitric acid reveal intriguing differences in the distribution of dibasic acid products []. Specifically, the study discovered that during the oxidation of cyclohexanol to adipic acid, the by-product glutaric acid originates primarily from the loss of the C-2 carbon atom. In contrast, succinic acid formation stems from the loss of both the C-2 and C-3 carbon atoms. This observation provides valuable insights into the mechanistic pathways involved in the oxidation of cyclohexanol and its derivatives, showcasing how substituents like the methyl groups in this compound can influence the reaction outcome.

Q3: Can fungi biotransform cyclademol, a compound structurally similar to this compound, and if so, what are the products and their potential?

A3: Research demonstrates that certain fungi, such as Aspergillus niger and Neurospora crassa, can indeed biotransform cyclademol, a compound structurally related to this compound []. A. niger converts cyclademol into 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone with a 31.2% yield, while N. crassa produces 4-(1-hydroxyethyl)-2,2-dimethylcyclohexanol with a 15.1% yield. Interestingly, these metabolites exhibit moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of fungal biotransformation for generating novel bioactive compounds from terpenoids like cyclademol. This research opens up avenues for exploring the biotransformation capabilities of other microorganisms using compounds structurally similar to this compound as substrates for potentially producing valuable bioactive molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.